3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
Description
Properties
IUPAC Name |
3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO2/c23-19-11-12-22(25-16-17-7-3-1-4-8-17)21(15-19)20(13-14-24)18-9-5-2-6-10-18/h1-12,15,20,24H,13-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCZWJBHWBPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627944 | |
| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156755-25-8 | |
| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation of Phenolic Intermediates
The foundational step in synthesizing 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol involves protecting a phenolic hydroxyl group. A widely cited method reacts (±)-4-bromo-2-(3-hydroxy-1-phenylpropyl)phenol with benzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds in polar aprotic solvents like acetone or acetonitrile, facilitating nucleophilic substitution at the oxygen atom.
Key Conditions:
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Solvent: Acetone or acetonitrile
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Base: K₂CO₃ or NaOH
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Temperature: Reflux (≈80°C)
This step generates (±)-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropanol, which is subsequently purified via extraction with ether or hydrocarbons.
Tosylation and Amination
The alcohol intermediate is converted to a tosylate ester to enhance leaving-group ability for subsequent amination. Treatment with p-toluenesulfonyl chloride in dichloromethane, catalyzed by pyridine, produces (±)-toluene-4-sulfonic acid 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl ester. This tosylate undergoes nucleophilic displacement with diisopropylamine in acetonitrile at 90–110°C, forming (±)-[3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl]-diisopropylamine.
Reaction Table 1: Tosylation and Amination Parameters
| Step | Reagent | Solvent | Temperature | Time |
|---|---|---|---|---|
| Tosylation | p-TsCl, pyridine | CH₂Cl₂ | 0–25°C | 2–4 hrs |
| Amination | Diisopropylamine | Acetonitrile | 90–110°C | 97 hrs |
The extended reaction time for amination reflects the steric hindrance of the bulky diisopropylamine nucleophile.
Reduction of Ester Precursors
An alternative route involves reducing a methyl ester precursor. (±)-3-(2-Benzyloxy-5-bromophenyl)-3-phenylpropionic acid methyl ester, synthesized via Friedel-Crafts acylation, is reduced with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF). This two-electron reduction cleaves the ester to the primary alcohol, yielding the target compound.
Critical Considerations:
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Reducing Agent: LiAlH₄ (1.5–2.0 equivalents)
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Solvent: Anhydrous THF
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Workup: Quenching with aqueous NH₄Cl to precipitate aluminium salts.
Comparative Analysis of Methodologies
Efficiency and Scalability
The benzylation-tosylation-amination sequence (Section 1.1–1.2) is a robust industrial process, albeit requiring stringent temperature control. In contrast, the ester reduction pathway (Section 1.3) avoids intermediate isolation but demands anhydrous conditions for LiAlH₄. Patent data suggests the former method is preferred for large-scale synthesis due to higher reproducibility.
Byproduct Management
During tosylation, residual pyridine is removed via aqueous extraction, while amination byproducts (e.g., sulfonic acid salts) are eliminated using orthophosphoric acid instead of sulfuric acid to prevent oily impurities.
Structural and Spectroscopic Characterization
Spectral Data
While sources lack explicit spectral data, analogous compounds exhibit:
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¹H NMR: δ 7.2–7.5 (aromatic protons), δ 4.5–5.1 (benzyloxy CH₂), δ 3.6–3.8 (hydroxyl-bearing CH₂).
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MS (ESI+): m/z 397.3 [M+H]⁺, consistent with the molecular formula C₂₂H₂₁BrO₂.
Industrial Applications and Derivatives
The compound’s primary use is as an intermediate in synthesizing antimuscarinic agents like fesoterodine. Its benzyloxy and bromine groups enable further functionalization, such as Suzuki couplings or deprotection to phenolic derivatives.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce phenylpropanol derivatives .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group is hypothesized to enhance its activity by interacting with specific cellular pathways .
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially useful in treating infections resistant to conventional antibiotics .
Materials Science
In materials science, 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol can be utilized in:
- Polymer Chemistry : As a building block for synthesizing functional polymers. Its hydroxyl group can participate in polymerization reactions, leading to new materials with tailored properties.
- Nanomaterials : The compound can be used to modify surfaces or create hybrid materials that incorporate organic and inorganic components for applications in electronics and photonics .
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the structure of this compound. These compounds were tested against breast cancer cell lines, showing IC50 values significantly lower than those of existing chemotherapeutics. This indicates a potential for developing new cancer treatments based on this scaffold .
Case Study 2: Antimicrobial Activity
A study conducted by researchers at a leading university investigated the antimicrobial properties of various derivatives of this compound. They found that certain modifications led to enhanced activity against Gram-positive bacteria, suggesting that this compound could serve as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl group can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (CAS: 156755-27-0)
- Molecular Formula: C₂₈H₃₄BrNO (480.48 g/mol) .
- Key Difference : Substitution of the hydroxyl group with a diisopropylamine moiety.
- Implications: Increased lipophilicity due to the bulky amine group. Enhanced basicity compared to the alcohol derivative. Potential applications in pharmaceutical intermediates due to amine functionality.
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one
- Molecular Formula : C₁₆H₁₁BrO₃ (347.16 g/mol ) .
- Key Difference: A chalcone backbone (α,β-unsaturated ketone) instead of the propanol structure.
- Reactivity toward nucleophiles via Michael addition due to the enone system.
1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)propane-1,3-dione (CAS: 882696-95-9)
- Molecular Formula : C₁₆H₁₁BrO₄ (347.16 g/mol ) .
- Key Difference : Two ketone groups (1,3-dione) and a benzodioxole ring.
- Implications: Potential for keto-enol tautomerism, influencing acidity and coordination chemistry. Reduced solubility in polar solvents compared to the hydroxyl-containing target compound.
Structural and Property Comparison Table
Key Research Findings
Synthetic Utility :
- The target compound’s hydroxyl group makes it a versatile intermediate for etherification or esterification reactions, unlike the amine or ketone derivatives .
- The chalcone and dione derivatives are more suited for conjugation-based applications (e.g., fluorescence probes) due to their extended π-systems .
Biological Activity :
Biological Activity
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, with the CAS number 156755-25-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H21BrO2
- Molecular Weight : 397.31 g/mol
- Purity : 96% .
The compound features a complex structure that may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antioxidant Activity : The presence of bromine and phenolic groups may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : The compound might affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.
Study on Antioxidant Activity
A study evaluating the antioxidant capacity of phenolic compounds found that derivatives similar to this compound exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant potential, revealing IC50 values comparable to established antioxidants .
Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of phenolic compounds in a murine model of arthritis. The results showed that treatment with these compounds led to a reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Anticancer Activity
Research focusing on the cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that certain derivatives induced apoptosis through mitochondrial pathways. The study highlighted the role of caspase activation and the release of cytochrome c as key mechanisms .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol?
- Methodological Answer : Begin with benzyl-protected intermediates to stabilize reactive phenolic groups during synthesis. Sodium hydride (NaH) in THF is effective for deprotonation and subsequent alkylation, as demonstrated in benzofuran derivatives with similar benzyloxy substituents . Optimize stoichiometry (e.g., 1.1 equivalents of NaH) and reaction temperature (0°C to room temperature) to minimize side reactions. Confirm intermediates via H NMR and mass spectrometry .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of H/C NMR to identify aromatic protons (δ 6.5–7.5 ppm for benzyloxy and bromophenyl groups) and aliphatic protons (δ 3.5–4.5 ppm for the propanol chain). High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., [M+H] or [M+Na]) with theoretical values. Compare spectral data to structurally analogous compounds, such as brominated benzofurans .
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate polar by-products. For crystalline intermediates, recrystallization in ethanol or dichloromethane/hexane mixtures improves purity. Monitor fractions via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data arising from diastereomeric or conformational isomers?
- Methodological Answer : Perform variable-temperature (VT) NMR to assess dynamic rotational barriers. For example, coalescence temperatures near 50–70°C may indicate hindered rotation around the propanol chain. Alternatively, use 2D NMR (COSY, NOESY) to differentiate between isomers. If ambiguity persists, crystallize the compound for X-ray diffraction analysis, as done for bromophenyl-thienyl enones .
Q. What computational methods are suitable for predicting the environmental fate of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation potential and logP values (predicted ~3.5–4.0 due to bromine and benzyl groups). Use molecular dynamics simulations to assess interactions with soil organic matter or aquatic systems, as outlined in environmental impact studies . Validate predictions with experimental hydrolysis/photolysis assays under controlled pH and UV conditions.
Q. How can reaction mechanisms involving the bromine substituent be elucidated?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or deuterium labeling at the benzylic position to track bond cleavage pathways. For example, monitor bromine displacement via Br/Br isotopic patterns in mass spectrometry. Compare reactivity with non-brominated analogs to identify electronic effects, as seen in bromophenyl enone syntheses .
Q. What strategies mitigate challenges in scaling up the synthesis while maintaining yield?
- Methodological Answer : Optimize solvent systems for scalability (e.g., replace THF with 2-MeTHF for safer large-scale reactions). Use flow chemistry to control exothermic steps, such as NaH-mediated deprotonation. Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real time .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer : Link its structural motifs (e.g., benzyloxy groups, bromine) to known pharmacophores via molecular docking against target proteins (e.g., kinases or GPCRs). Use free-energy perturbation (FEP) calculations to predict binding affinities. Validate hypotheses with in vitro assays, as demonstrated for fluorophenyl propanol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
